molecular formula C6H3BrF2Mg B12085494 Magnesium, bromo(2,6-difluorophenyl)-

Magnesium, bromo(2,6-difluorophenyl)-

Katalognummer: B12085494
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: OHLKGNHTVDUIJV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium, bromo(2,6-difluorophenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The presence of bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(2,6-difluorophenyl)- typically involves the reaction of 2,6-difluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction can be represented as follows:

2,6-Difluorobromobenzene+MgMagnesium, bromo(2,6-difluorophenyl)-\text{2,6-Difluorobromobenzene} + \text{Mg} \rightarrow \text{Magnesium, bromo(2,6-difluorophenyl)-} 2,6-Difluorobromobenzene+Mg→Magnesium, bromo(2,6-difluorophenyl)-

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified by distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bromo(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether or THF.

    Substitution Reactions: Often carried out with halogenated compounds under inert conditions.

    Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of bases such as potassium carbonate.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Aryl Compounds: Result from coupling reactions with aryl halides.

Wissenschaftliche Forschungsanwendungen

Magnesium, bromo(2,6-difluorophenyl)- is used in various scientific research applications:

    Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.

    Pharmaceuticals: Used in the synthesis of complex molecules for drug development.

    Materials Science: Employed in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a precursor in the synthesis of catalysts for various chemical reactions.

Wirkmechanismus

The mechanism of action of Magnesium, bromo(2,6-difluorophenyl)- involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium, bromo(2,4-difluorophenyl)
  • Magnesium, bromo(3,5-difluorophenyl)
  • Magnesium, bromo(2,6-dichlorophenyl)

Uniqueness

Magnesium, bromo(2,6-difluorophenyl)- is unique due to the specific positioning of the fluorine atoms, which can affect the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where selectivity and specific reactivity are required.

Eigenschaften

Molekularformel

C6H3BrF2Mg

Molekulargewicht

217.29 g/mol

IUPAC-Name

magnesium;1,3-difluorobenzene-2-ide;bromide

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI-Schlüssel

OHLKGNHTVDUIJV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.